2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid
CAS No.: 885272-25-3
Cat. No.: VC2799457
Molecular Formula: C11H11NO4
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885272-25-3 |
---|---|
Molecular Formula | C11H11NO4 |
Molecular Weight | 221.21 g/mol |
IUPAC Name | 2-(5-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetic acid |
Standard InChI | InChI=1S/C11H11NO4/c1-16-6-2-3-9-7(4-6)8(5-10(13)14)11(15)12-9/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) |
Standard InChI Key | KUMQZWGBZRNGQO-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)NC(=O)C2CC(=O)O |
Canonical SMILES | COC1=CC2=C(C=C1)NC(=O)C2CC(=O)O |
Introduction
Chemical Structure and Fundamental Properties
2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid features an oxoindolin core structure with specific functional group modifications. The molecule contains a methoxy substituent at the 5-position of the indoline ring and an acetic acid moiety at the 3-position, creating a unique chemical entity with distinct physicochemical properties . The oxoindolin scaffold, which forms the foundation of this molecule, is recognized as a privileged structure in medicinal chemistry research due to its versatility and presence in numerous bioactive compounds.
The chemical structure can be systematically described as containing:
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A core 2-oxoindolin (indolin-2-one) scaffold
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A methoxy (-OCH₃) substituent at position 5
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An acetic acid (-CH₂COOH) functionality at position 3
This structural arrangement results in a molecule with the molecular formula C₁₁H₁₁NO₄, indicating it contains 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The arrangement of these atoms and functional groups contributes to the compound's potential reactivity, stability, and biological interactions.
Physicochemical Characteristics
The physicochemical properties of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid provide important insights into its behavior in different environments and its potential for biological interactions. Based on available data, the compound exhibits the following key properties:
The predicted pKa value of 4.19±0.10 is particularly noteworthy, as it suggests that at physiological pH (approximately 7.4), the carboxylic acid group would exist predominantly in its deprotonated form . This characteristic would significantly influence the compound's solubility in aqueous media, its ability to cross biological membranes, and its interactions with potential biological targets such as proteins and receptors.
The high predicted boiling point of 470.4±45.0 °C indicates low volatility under standard conditions, which has implications for both handling procedures and potential formulation strategies if the compound were to be developed for pharmaceutical applications .
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SARs) of oxoindolin derivatives provides valuable insights into the potential biological properties of 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid. Research on related compounds has revealed several structural features that contribute to their bioactivities, particularly their antiproliferative effects.
In studies of 2-oxoindolin-3-ylidenes, the incorporation of specific functional groups and substitution patterns significantly influenced their biological activities . For instance, halogenated derivatives and compounds with methyl substituents on the indolyl ring demonstrated enhanced antiproliferative properties against certain cancer cell lines, with IC₅₀ values ranging from 5.581 to 6.577 μM .
The presence of the methoxy group at position 5 in 2-(5-Methoxy-2-oxoindolin-3-yl)acetic acid is particularly noteworthy, as methoxy substituents often contribute to improved pharmacokinetic properties and target binding affinities in bioactive compounds. Similarly, the acetic acid moiety at position 3 may facilitate interactions with specific biological targets through hydrogen bonding and electrostatic interactions.
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